molecular formula C13H16N4 B5055121 N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine CAS No. 6301-29-7

N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine

Cat. No. B5055121
CAS RN: 6301-29-7
M. Wt: 228.29 g/mol
InChI Key: ZFLFFCLARJZXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancers. It was first synthesized in 1998 by Pfizer, and since then, it has been approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Scientific Research Applications

N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its potential in treating various types of cancers. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem-cell factor receptor (KIT). These kinases play a critical role in the growth and survival of cancer cells, and inhibition of their activity can lead to the suppression of tumor growth. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been studied for its potential in treating other diseases, such as Alzheimer's disease and pulmonary hypertension.

Mechanism of Action

N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine works by inhibiting the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. These kinases play a critical role in the growth and survival of cancer cells, and inhibition of their activity can lead to the suppression of tumor growth. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to inhibit the activity of other enzymes, such as c-Kit, FLT3, and RET, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several tyrosine kinases, which play a critical role in the growth and survival of cancer cells. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to inhibit the activity of other enzymes, such as c-Kit, FLT3, and RET, which are involved in the development and progression of various diseases. N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to have anti-angiogenic properties, which can help to inhibit the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential in treating various types of cancers, which makes it a valuable tool for cancer research. However, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine also has some limitations for lab experiments. It has been shown to have off-target effects, which can lead to unwanted side effects. In addition, its effectiveness can be affected by the presence of other drugs or compounds.

Future Directions

There are several future directions for the study of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine. One direction is to investigate its potential in treating other types of cancers, such as breast cancer and lung cancer. Another direction is to study its potential in combination with other drugs or compounds, which can enhance its effectiveness and reduce its side effects. Additionally, further studies are needed to better understand the mechanism of action of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine and its off-target effects, which can help to improve its therapeutic potential.

Synthesis Methods

The synthesis of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine involves several steps. The first step is the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2,5-dimethyl-1-(2-oxopropylidene)benzene, which is then treated with hydrazine hydrate to form 2,5-dimethyl-1-phenylpyrazolidine-3,5-dione. The second step involves the reaction of the pyrazolidine-3,5-dione with methylamine to form N-methyl-2,5-dimethyl-1-phenylpyrazolidine-3,5-dione, which is then treated with methyl iodide to form N-methyl-2,5-dimethyl-1-(methylamino)pyrazolidine-3,5-dione. The final step involves the reaction of N-methyl-2,5-dimethyl-1-(methylamino)pyrazolidine-3,5-dione with 4-chloro-3-(trifluoromethyl)phenylisocyanate to form N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine.

properties

IUPAC Name

4-N-(2,5-dimethylphenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-8-4-5-9(2)11(6-8)16-12-7-10(3)15-13(14)17-12/h4-7H,1-3H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLFFCLARJZXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978899
Record name N~4~-(2,5-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6301-29-7
Record name NSC44191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~4~-(2,5-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.